molecular formula C13H19NO2 B3752327 butyl (2,5-dimethylphenyl)carbamate

butyl (2,5-dimethylphenyl)carbamate

Cat. No.: B3752327
M. Wt: 221.29 g/mol
InChI Key: OUSQZAUHANQTTM-UHFFFAOYSA-N
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Description

tert-Butyl (2,5-dimethylphenyl)carbamate (CAS 164083-60-7) is a carbamate derivative with the molecular formula C13H19NO2 and a molecular weight of 221.30 . This compound features a tert-butoxycarbonyl (Boc) group protecting an aromatic amine, making it a valuable building block in organic synthesis and medicinal chemistry research. Carbamates are a significant class of compounds in modern drug discovery due to their high chemical and proteolytic stability, ability to penetrate cell membranes, and structural resemblance to peptide bonds . They are considered privileged structural motifs and are found in a wide array of approved pharmaceuticals, including chemotherapeutic agents, cholinesterase inhibitors for neurodegenerative disorders, antiviral protease inhibitors, and anticonvulsants . The Boc group in this particular carbamate serves as a versatile protecting group for amines, allowing for selective reaction at other sites of a molecule during multi-step synthesis. It is also investigated for its potential as an amide or peptide bond mimic (peptidomimetic), which can be used to improve the metabolic stability and bioavailability of lead compounds . As a research chemical, tert-Butyl (2,5-dimethylphenyl)carbamate is strictly for laboratory and research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

butyl N-(2,5-dimethylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-8-16-13(15)14-12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSQZAUHANQTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2,5-dimethylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenyl isocyanate with butanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate ester.

Another method involves the use of carbamoyl chlorides, which can be reacted with substituted phenols to form the desired carbamate. This method offers versatility and can be performed under mild conditions, making it suitable for various applications .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow systems and solid catalysts can enhance the efficiency and yield of the reaction. For instance, the reaction of amines with organic carbonates such as dimethyl carbonate in a flow system over solid catalysts has been shown to be an environmentally friendly and efficient method for producing carbamates .

Chemical Reactions Analysis

Types of Reactions

Butyl (2,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

Butyl (2,5-dimethylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl (2,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. The molecular targets and pathways involved can vary, but common targets include acetylcholinesterase and other serine hydrolases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity of butyl (2,5-dimethylphenyl)carbamate can be contextualized by comparing it to analogs with variations in substituent groups, positions, and core structures. Key findings from related compounds are summarized below:

Substituent Position and Electronic Effects

Evidence from N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides demonstrates that substituent position (e.g., 2,5- vs. 3,5-) significantly impacts PET inhibition. For example:

  • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : IC₅₀ ≈ 10 µM.
  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : IC₅₀ ≈ 10 µM.
  • N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide : IC₅₀ ≈ 10 µM .

Functional Group Variations: Carbamates vs. Carboxamides

Carbamates and carboxamides differ in their stability and metabolic pathways. Carbamates (R-O-CO-NR₂) are generally more hydrolytically labile than carboxamides (R-CO-NR₂), which may reduce environmental persistence but require optimized formulations for sustained activity. Thiazolylmethylcarbamate analogs (e.g., thiazol-5-ylmethyl derivatives in pharmacopeial contexts) highlight the versatility of carbamates in drug design, though their applications diverge from agrochemical uses .

Lipophilicity and Bioavailability

Lipophilicity (logP) is a critical determinant of herbicidal activity. The 2,5-dimethylphenyl group in this compound likely elevates logP compared to:

  • Fluorinated analogs : Electron-withdrawing fluorine atoms reduce logP but may enhance target-site binding via dipole interactions.
  • Unsubstituted phenyl carbamates : Lower logP values may limit membrane permeability.

Data Tables

Table 1: Comparison of Substituent Effects on PET-Inhibiting Activity

Compound Class Substituent Position Substituent Type IC₅₀ (µM) logP (Predicted)
Carboxamide 2,5-dimethyl Electron-donating ~10 ~3.2
Carboxamide 3,5-dimethyl Electron-donating ~10 ~3.2
Carboxamide 2,5-difluoro Electron-withdrawing ~10 ~2.8
This compound (inferred) 2,5-dimethyl Electron-donating N/A ~3.5*

*Predicted using fragment-based methods due to lack of experimental data.

Q & A

Basic: What are the recommended synthetic routes for butyl (2,5-dimethylphenyl)carbamate?

Methodological Answer:
The synthesis of this compound typically involves carbamate formation via the reaction of 2,5-dimethylphenylamine with a butyl chloroformate or tert-butyl carbonate derivative. Key steps include:

  • Protecting Group Strategy : Use tert-butyl carbamates for amine protection, as demonstrated in tert-butyl (4-(aminomethyl)-2,5-dimethylphenyl)carbamate synthesis .
  • Coupling Reactions : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carbamate-forming reagent.
  • Reaction Conditions : Conduct reactions under anhydrous conditions in aprotic solvents (e.g., dichloromethane or THF) at 0–25°C to minimize side reactions .

Advanced: How can researchers resolve discrepancies in reported stability data under varying pH conditions?

Methodological Answer:
Conflicting stability data may arise from differences in experimental setups (e.g., buffer systems, temperature). To resolve discrepancies:

  • Controlled Stability Studies : Perform accelerated degradation tests at controlled pH (e.g., 1–13 using HCl/NaOH buffers) and monitor decomposition via HPLC or LC-MS.
  • Kinetic Analysis : Calculate degradation rate constants (k) at each pH to identify instability thresholds. For example, tert-butyl carbamates are prone to hydrolysis under strongly acidic/basic conditions .
  • Structural Confirmation : Use NMR (e.g., loss of tert-butyl signals in acidic conditions) to confirm degradation pathways .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm the presence of the 2,5-dimethylphenyl group (aromatic protons at δ 6.7–7.2 ppm) and tert-butyl carbamate (singlet at δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 250.337 for tert-butyl derivatives) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 220–280 nm .

Advanced: What strategies optimize regioselectivity in nucleophilic substitution reactions?

Methodological Answer:
The steric bulk of the 2,5-dimethylphenyl group influences regioselectivity. Optimization strategies include:

  • Steric-Directed Synthesis : Use bulky bases (e.g., LDA) to direct nucleophilic attack to less hindered positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction control .
  • Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) to predict favorable reaction pathways .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as carbamates may release irritant vapors during synthesis .
  • Storage : Store in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .

Advanced: How does the 2,5-dimethylphenyl group influence reactivity in catalytic processes?

Methodological Answer:
The electron-donating methyl groups on the phenyl ring modulate reactivity:

  • Electronic Effects : Increased electron density enhances resistance to electrophilic attack but may reduce catalytic turnover in oxidation reactions.
  • Steric Effects : The 2,5-substitution pattern hinders planar transition states, as observed in hindered Suzuki-Miyaura couplings .
  • Spectroscopic Probes : Use Hammett substituent constants (σ values) to quantify electronic contributions .

Basic: What purification methods are optimal for this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) to remove unreacted amines or byproducts .

Advanced: How can computational methods predict biological interactions of this carbamate?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes) using software like AutoDock Vina. Compare with urea derivatives, which show enhanced solubility and target affinity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl (2,5-dimethylphenyl)carbamate
Reactant of Route 2
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butyl (2,5-dimethylphenyl)carbamate

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